molecular formula C14H16ClNO3 B502305 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol

Katalognummer: B502305
Molekulargewicht: 281.73g/mol
InChI-Schlüssel: XZFBDOANSMQHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aminoethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with aminoethanol under controlled conditions, often using catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan derivatives and phenyl-substituted amines, such as:

Uniqueness

What sets 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups on the phenyl ring, combined with the furan and aminoethanol moieties, makes this compound particularly versatile and valuable for various applications .

Eigenschaften

Molekularformel

C14H16ClNO3

Molekulargewicht

281.73g/mol

IUPAC-Name

2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethanol

InChI

InChI=1S/C14H16ClNO3/c1-18-14-4-2-10(8-12(14)15)13-5-3-11(19-13)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3

InChI-Schlüssel

XZFBDOANSMQHKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.